3-(4-Methyl-1,2,5-oxadiazol-3-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methyl-1,2,5-oxadiazol-3-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine is a heterocyclic compound that features a unique combination of an oxadiazole ring and a tetrahydrobenzo[b]thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methyl-1,2,5-oxadiazol-3-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine typically involves the formation of the oxadiazole ring followed by the construction of the tetrahydrobenzo[b]thiophene moiety. One common method involves the reaction of 4-amino-N’-hydroxy-1,2,5-oxadiazole-3-carboximidamide with acetamide at high temperatures (around 180°C) . The reaction conditions often require the use of specific solvents and catalysts to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methyl-1,2,5-oxadiazol-3-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the oxadiazole ring and the tetrahydrobenzo[b]thiophene moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the original compound, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.
Scientific Research Applications
3-(4-Methyl-1,2,5-oxadiazol-3-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific molecular targets.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific electronic and thermal properties.
Biological Studies: The compound is used in studies to understand its interactions with biological molecules and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 3-(4-Methyl-1,2,5-oxadiazol-3-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the NF-κB signaling pathway, which is involved in the progression of certain cancers . The compound binds to the hydrophobic region of the p65 protein, preventing its activation and subsequent transcriptional activity .
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: This compound shares the oxadiazole ring but differs in the attached moieties.
1,3,4-Oxadiazoles: These compounds have similar structural features and are known for their broad range of chemical and biological properties.
Uniqueness
3-(4-Methyl-1,2,5-oxadiazol-3-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine is unique due to its combination of the oxadiazole ring and the tetrahydrobenzo[b]thiophene moiety, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C11H13N3OS |
---|---|
Molecular Weight |
235.31 g/mol |
IUPAC Name |
3-(4-methyl-1,2,5-oxadiazol-3-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine |
InChI |
InChI=1S/C11H13N3OS/c1-6-10(14-15-13-6)9-7-4-2-3-5-8(7)16-11(9)12/h2-5,12H2,1H3 |
InChI Key |
WSFDQLWKARUDMK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NON=C1C2=C(SC3=C2CCCC3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.